

# A Technical Guide to the Spectroscopic Analysis of Cinnamyl Alcohol

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## Compound of Interest

Compound Name: Cinnamyl Alcohol

Cat. No.: B047014

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This guide provides an in-depth analysis of the spectroscopic data for **cinnamyl alcohol** (E)-3-phenylprop-2-en-1-ol), a key fragrance and flavoring agent. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize spectroscopic techniques for molecular characterization. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

## Molecular Structure

**Cinnamyl alcohol** is a primary alcohol with a phenyl group attached to a propenol backbone. The double bond is typically in the trans (E) configuration. Understanding this structure is fundamental to interpreting its spectroscopic signatures.

IUPAC Name: (E)-3-phenylprop-2-en-1-ol Molecular Formula:  $C_9H_{10}O$  Molecular Weight: 134.18 g/mol

## Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for **cinnamyl alcohol**.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The  $^1H$  and  $^{13}C$  NMR data provide detailed information about the chemical environment of each proton and carbon atom.

### $^1\text{H}$ NMR (Proton NMR) Data

The  $^1\text{H}$  NMR spectrum reveals the number of different types of protons and their neighboring environments. The data presented below is typically recorded in a deuterated solvent such as Chloroform-d ( $\text{CDCl}_3$ ).

| Chemical Shift ( $\delta$ ) ppm | Multiplicity        | Integration | Assignment  |
|---------------------------------|---------------------|-------------|---|
| ~7.20 - 7.40                    | Multiplet           | 5H          | Aromatic protons ( $\text{C}_6\text{H}_5$ )                     |
| 6.62                            | Doublet             | 1H          | Vinyllic proton ( $=\text{CH}-\text{Ph}$ )                      |
| 6.38                            | Doublet of Triplets | 1H          | Vinyllic proton ( $-\text{CH}=\text{CH}-\text{CH}_2\text{OH}$ ) |
| 4.30                            | Doublet             | 2H          | Methylene protons ( $-\text{CH}_2\text{OH}$ )                   |
| ~1.5 - 2.0                      | Singlet (broad)     | 1H          | Hydroxyl proton ( $-\text{OH}$ )                                |

Note: The chemical shift of the hydroxyl proton can vary depending on concentration and solvent.

### $^{13}\text{C}$ NMR (Carbon-13 NMR) Data

The  $^{13}\text{C}$  NMR spectrum provides information on the different carbon environments in the molecule.

| Chemical Shift ( $\delta$ ) ppm | Carbon Assignment                          |
|---------------------------------|--|
| 136.7                           | Quaternary aromatic carbon (C-1')          |
| 131.0                           | Vinylic carbon (=CH-Ph)                    |
| 128.6                           | Aromatic carbons (C-3', C-5')              |
| 127.8                           | Aromatic carbon (C-4')                     |
| 126.5                           | Aromatic carbons (C-2', C-6')              |
| 126.3                           | Vinylic carbon (-CH=CH-CH <sub>2</sub> OH) |
| 63.6                            | Methylene carbon (-CH <sub>2</sub> OH)     |

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

| Wavenumber (cm <sup>-1</sup> ) | Vibration Type                 | Functional Group        |
|--------------------------------|--------------------------------|-------------------------|
| ~3300 (broad)                  | O-H stretch                    | Alcohol (-OH)           |
| 3020 - 3080                    | C-H stretch (sp <sup>2</sup> ) | Aromatic & Vinylic C-H  |
| 2850 - 2950                    | C-H stretch (sp <sup>3</sup> ) | Aliphatic C-H           |
| ~1650                          | C=C stretch                    | Alkene                  |
| 1450, 1495                     | C=C stretch                    | Aromatic Ring           |
| ~1010                          | C-O stretch                    | Primary Alcohol         |
| 690, 740                       | C-H bend (out-of-plane)        | Monosubstituted Benzene |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The data below corresponds to Electron Ionization (EI) Mass Spectrometry.

| Mass-to-Charge Ratio (m/z) | Interpretation  |
|----------------------------|---|
| 134                        | Molecular Ion [M] <sup>+</sup>                                |
| 117                        | [M-OH] <sup>+</sup>   |
| 115                        | [M-H <sub>2</sub> O-H] <sup>+</sup>                           |
| 105                        | [C <sub>8</sub> H <sub>9</sub> ] <sup>+</sup>                 |
| 91                         | [C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion) |
| 77                         | [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation) |

## Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a solid organic compound like **cinnamyl alcohol**. Instrument-specific parameters may require optimization.

- Sample Preparation: Dissolve 5-10 mg of purified **cinnamyl alcohol** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a clean vial.
- Transfer: Filter the solution into a standard 5 mm NMR tube to a height of about 4-5 cm.
- Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not provided by the solvent manufacturer.
- Acquisition: Place the NMR tube in the spectrometer's probe. Acquire the <sup>1</sup>H spectrum, followed by the <sup>13</sup>C spectrum. Standard 1D acquisition programs are typically used.
- Sample Preparation: Dissolve a small amount (~10-20 mg) of **cinnamyl alcohol** in a few drops of a volatile solvent like methylene chloride or acetone.
- Film Deposition: Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).
- Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

- Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS). The sample is vaporized in a high vacuum environment.
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (molecular ion).
- Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.
- Analysis: The ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ( $m/z$ ) ratio.
- Detection: A detector records the abundance of each ion, generating the mass spectrum.

## Visualized Workflows and Relationships

The following diagrams illustrate the logical connections between spectroscopic techniques and the experimental workflow.

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